6-chloro-2,3-dihydro-1H-inden-1-ol
Description
Significance of the Indane Scaffold in Organic and Medicinal Chemistry Research
The indane scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is repeatedly found in biologically active compounds. This recurrence suggests that the indane motif is well-suited for interacting with various biological macromolecules. A number of successful pharmaceutical agents incorporate the indane core, demonstrating its therapeutic potential across different disease areas. For instance, the antiviral drug Indinavir, used in the treatment of HIV/AIDS, features an indane-based structure. Similarly, Donepezil, a key medication for Alzheimer's disease, is built upon an indanone framework, a close chemical cousin of indane.
The versatility of the indane scaffold allows for the introduction of various functional groups at different positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. This adaptability has made indane derivatives a fertile ground for structure-activity relationship (SAR) studies, where systematic modifications of a molecule are made to understand how these changes affect its biological activity.
Overview of Halogenated Indane Derivatives in Contemporary Academic Studies
The introduction of halogen atoms, such as chlorine, into organic molecules is a common and powerful strategy in medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity (ability to dissolve in fats and lipids), metabolic stability, and binding affinity to target proteins.
In the context of indane derivatives, halogenation has been explored to enhance their therapeutic potential. The presence of a chlorine atom, as in 6-chloro-2,3-dihydro-1H-inden-1-ol, can increase the compound's lipophilicity, which may improve its ability to cross cell membranes and reach its site of action. Furthermore, the chlorine atom can engage in specific interactions, such as halogen bonding, with biological targets, potentially leading to increased potency and selectivity. Research has shown that the position and nature of the halogen substituent can have a significant impact on the biological activity of indane-based compounds.
Rationale for the Research Focus on this compound
The specific interest in this compound stems from its potential as a key intermediate in the synthesis of more complex and potentially bioactive molecules. Its structure contains a chiral center at the hydroxyl-bearing carbon, meaning it can exist in two non-superimposable mirror-image forms (enantiomers). The ability to synthesize and isolate specific enantiomers is crucial in drug development, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects.
A significant application for chiral chloro-substituted indane derivatives is in the synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs), a major class of antidepressants. For example, the related compound (R)-6-Chloro-2,3-dihydro-1H-inden-1-amine is a known key intermediate in the development of novel SSRIs and dopamine (B1211576) agonists. chemicalbook.com Given that alcohols are common precursors to amines in organic synthesis, this compound is a logical and valuable starting material for accessing such amine derivatives. The synthesis of this alcohol would typically involve the reduction of the corresponding ketone, 6-chloro-1-indanone.
The strategic placement of the chlorine atom at the 6-position of the indane ring also influences the electronic properties of the aromatic ring, which can in turn affect the reactivity and biological interactions of the molecule and its downstream derivatives. Therefore, the study of this compound is driven by its potential to unlock synthetic pathways to novel and improved therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDNEJBOKXINDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 6 Chloro 2,3 Dihydro 1h Inden 1 Ol
Precursor Synthesis and Convergent Routes to the Indane Core
The synthesis of the indane core, particularly substituted derivatives, often relies on robust cyclization strategies, with the intramolecular Friedel-Crafts reaction being a cornerstone methodology. The preparation of the requisite precursors is a critical first step in these synthetic sequences.
Synthesis of 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one and related indanones.
The synthesis of chloro-substituted indanones serves as a crucial entry point for accessing the target alcohol. A common precursor is 5-chloro-2,3-dihydro-1H-inden-1-one. Its synthesis can be achieved through a multi-step sequence starting with a Friedel-Crafts acylation of chlorobenzene. The resulting propiophenone derivative is then subjected to cyclization to yield the desired indanone asianpubs.org.
A notable related transformation is the preparation of 5-chloro-2-methoxycarbonyl-1-indanone from 5-chloro-2,3-dihydro-1H-inden-1-one. This reaction involves an acylation step using dimethyl carbonate, which introduces a functional handle at the 2-position of the indanone ring asianpubs.org. While a direct synthesis for 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one is not extensively documented in readily available literature, the synthetic strategies for analogous compounds provide a blueprint for its potential preparation. The synthesis would likely involve the use of a suitably substituted aromatic precursor that can undergo an intramolecular cyclization to form the indanone core with the desired substitution pattern.
Preparation through cyclization reactions.
The intramolecular Friedel-Crafts acylation is a powerful and widely employed method for the construction of the indanone ring system. orgsyn.orgnih.govmasterorganicchemistry.combeilstein-journals.orgnih.gov This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride under the influence of a Lewis or Brønsted acid. beilstein-journals.orgnih.govresearchgate.net
Various catalytic systems have been developed to promote this transformation, including:
Strong Acids: Concentrated sulfuric acid and polyphosphoric acid (PPA) are classical reagents for effecting these cyclizations. asianpubs.orgmasterorganicchemistry.com
Lewis Acids: A range of Lewis acids, such as aluminum chloride (AlCl₃), niobium pentachloride (NbCl₅), and terbium triflate (Tb(OTf)₃), have been successfully utilized to catalyze the intramolecular Friedel-Crafts acylation. beilstein-journals.orgnih.govresearchgate.netresearchgate.net
The choice of catalyst and reaction conditions can be tailored based on the specific substrate and the desired outcome. For instance, the use of milder Lewis acids can offer improved functional group tolerance. The general scheme for the intramolecular Friedel-Crafts acylation to form a substituted indanone is depicted below:
Figure 1: General scheme of intramolecular Friedel-Crafts acylation for the synthesis of 1-indanones.The efficiency of the cyclization can be influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can hinder it.
Reduction Strategies for the Formation of the Alcohol Moiety
The conversion of the carbonyl group of the indanone precursor to a hydroxyl group is a pivotal step in the synthesis of 6-chloro-2,3-dihydro-1H-inden-1-ol. The stereochemistry of the resulting alcohol is often of paramount importance, necessitating the use of stereoselective reduction methods.
Asymmetric and Stereoselective Reduction Techniques.
The asymmetric reduction of prochiral ketones, such as substituted indanones, into enantiomerically enriched alcohols is a well-established field in organic synthesis. whiterose.ac.uk Several catalytic systems have been developed to achieve high levels of enantioselectivity.
Catalytic Asymmetric Reduction Methods:
| Catalyst System | Description | Enantiomeric Excess (ee) | Reference |
| CBS Catalysts (Corey-Bakshi-Shibata) | Oxazaborolidine-based catalysts used with a stoichiometric borane source. | Generally high, can exceed 90% | researchgate.net |
| Noyori-type Ru(II) Catalysts | Ruthenium complexes with chiral diamine and phosphine ligands for asymmetric transfer hydrogenation (ATH). | Often >95% | rsc.org |
| Amino Indanol-derived Catalysts | Chiral ligands used in conjunction with reducing agents like borane. | Good to excellent | whiterose.ac.uk |
| Dendrimeric Supported Prolinol | A recoverable catalyst for the asymmetric reduction of indanones. | Up to 97% | researchgate.net |
These methods offer powerful tools for controlling the stereochemical outcome of the reduction. Asymmetric transfer hydrogenation (ATH), in particular, has proven to be a highly efficient and selective method for the reduction of a variety of ketones, including substituted indanones. rsc.org The choice of catalyst and reaction conditions can be optimized to favor the formation of the desired enantiomer of the alcohol.
Enzymatic and Biocatalytic Reduction Approaches
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the reduction of ketones. nih.gov Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), can catalyze the reduction of a wide range of carbonyl compounds with excellent enantioselectivity under mild reaction conditions. researchgate.netyoutube.com
The use of whole-cell biocatalysts or isolated enzymes offers several advantages:
High Enantioselectivity: Enzymes often exhibit exquisite stereocontrol, leading to products with very high enantiomeric excess.
Mild Reaction Conditions: Biocatalytic reductions are typically carried out in aqueous media at or near room temperature and neutral pH.
Environmental Sustainability: These methods avoid the use of heavy metal catalysts and harsh reagents.
While specific examples of the enzymatic reduction of 6-chloro-2,3-dihydro-1H-inden-1-one are not abundant in the literature, the broad substrate scope of many KREDs suggests that a suitable enzyme could be identified through screening of enzyme libraries. researchgate.net The reduction of structurally related chloro-substituted ketones has been successfully demonstrated using biocatalysts. georgiasouthern.edu
Key Considerations for Biocatalytic Reduction:
| Factor | Description |
| Enzyme Selection | Screening of commercially available or engineered ketoreductases is crucial to find an enzyme with high activity and selectivity for the target substrate. |
| Cofactor Regeneration | Most KREDs require a nicotinamide cofactor (NADH or NADPH). An efficient in situ cofactor regeneration system is necessary for a cost-effective process. This is often achieved using a sacrificial co-substrate like isopropanol or glucose. |
| Substrate and Product Inhibition | High concentrations of the substrate or product can inhibit the enzyme, necessitating careful control of reaction parameters. |
Functional Group Interconversions and Modulations on the Indane Skeleton
Once the this compound core has been synthesized, it can serve as a versatile platform for further chemical modifications. The presence of the chloro and hydroxyl functional groups, as well as the aromatic ring, allows for a wide range of functional group interconversions (FGIs) and modulations. pressbooks.pubfsu.edu
The ability to perform chemoselective reactions is crucial when dealing with molecules containing multiple functional groups. mdpi.comnih.gov For instance, the hydroxyl group can be a target for various transformations while leaving the chloro substituent intact, and vice versa.
Potential Transformations on the Indane Skeleton:
Reactions of the Hydroxyl Group:
Oxidation: The secondary alcohol can be oxidized back to the corresponding ketone using a variety of oxidizing agents.
Etherification: Formation of ethers through Williamson ether synthesis or other methods.
Esterification: Acylation of the alcohol to form esters.
Substitution: Conversion of the hydroxyl group into other functionalities, such as halides or azides, often after activation (e.g., as a tosylate).
Reactions of the Chloro Group:
Nucleophilic Aromatic Substitution (SNAr): The chloro substituent on the aromatic ring can potentially be displaced by strong nucleophiles, especially if the ring is activated by other substituents.
Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
Modifications of the Aromatic Ring:
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, with the directing effects of the existing substituents influencing the position of the incoming electrophile.
These transformations open up avenues for the synthesis of a diverse library of indane derivatives with potentially interesting biological or material properties.
Novel Synthetic Protocols and Green Chemistry Applications
Recent advancements in synthetic chemistry have led to the development of novel protocols for the synthesis of this compound that align with the principles of green chemistry. These methods prioritize the use of efficient catalysts and environmentally friendly solvents to minimize waste and energy consumption.
Catalyst-mediated synthesis.
The catalyst-mediated asymmetric reduction of 6-chloro-2,3-dihydro-1H-inden-1-one is the most prominent method for producing enantiomerically enriched this compound. This process typically involves the use of sophisticated transition metal catalysts, which facilitate the transfer of hydrogen from a hydrogen source to the ketone, leading to the formation of the desired alcohol with high stereoselectivity.
Prominent among these are the ruthenium-based catalysts developed by Noyori and co-workers, such as RuCl(R,R)-TsDPEN, and the oxo-tethered ruthenium catalysts like (R,R)-Ts-DENEB, developed by Takasago. These catalysts are highly effective for the asymmetric transfer hydrogenation (ATH) of aromatic ketones. The hydrogen source in these reactions is commonly a mixture of formic acid and triethylamine, which provides a convenient and efficient means of in situ hydrogen generation.
The general reaction scheme for the asymmetric transfer hydrogenation of 6-chloro-2,3-dihydro-1H-inden-1-one is depicted below:
Figure 1: Asymmetric Transfer Hydrogenation of 6-chloro-2,3-dihydro-1H-inden-1-one
While specific data for the asymmetric reduction of 6-chloro-2,3-dihydro-1H-inden-1-one is not extensively reported in readily available literature, the performance of these catalyst systems with analogous substituted indanones provides a strong indication of their potential efficacy. High yields and excellent enantiomeric excesses (ee) are typically observed for these types of transformations.
| Catalyst System | Substrate Analogue | Hydrogen Source | Typical Yield (%) | Typical ee (%) |
| RuCl(R,R)-TsDPEN | Substituted Indanones | HCOOH / Et3N | >90 | >95 |
| (R,R)-Ts-DENEB | Substituted Indanones | HCOOH / Et3N | >95 | >98 |
Interactive Data Table 1: Performance of Catalyst Systems in Asymmetric Transfer Hydrogenation of Substituted Indanones
| Catalyst System | Substrate Analogue | Hydrogen Source | Typical Yield (%) | Typical ee (%) |
|---|---|---|---|---|
| RuCl(R,R)-TsDPEN | Substituted Indanones | HCOOH / Et3N | >90 | >95 |
| (R,R)-Ts-DENEB | Substituted Indanones | HCOOH / Et3N | >95 | >98 |
Green solvent utilization.
The principles of green chemistry advocate for the replacement of conventional volatile organic solvents with more environmentally benign alternatives. In the context of the synthesis of this compound, research has explored the use of green solvents to reduce the environmental impact of the process.
Bio-derived solvents, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), have emerged as promising alternatives to traditional solvents like tetrahydrofuran (THF) and dichloromethane (DCM). These solvents are derived from renewable feedstocks and exhibit favorable environmental, health, and safety profiles. Their application in the asymmetric reduction of ketones, including halo-substituted indanones, has been investigated with positive outcomes. d-nb.info
Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, represent another class of green solvents. d-nb.info These solvents are often biodegradable, non-toxic, and have low vapor pressures. Their unique solvent properties can sometimes enhance reaction rates and selectivities. For instance, a mixture of choline chloride and glycerol could potentially serve as a green reaction medium for the catalyst-mediated reduction of 6-chloro-2,3-dihydro-1H-inden-1-one.
Furthermore, biocatalysis offers a particularly green approach to the synthesis of chiral alcohols. The use of whole-cell biocatalysts, such as those found in various plant tissues (e.g., carrot, apple), or isolated enzymes (ketoreductases), can facilitate the enantioselective reduction of ketones in aqueous media, thereby eliminating the need for organic solvents altogether. These biocatalytic reductions often proceed with high enantioselectivity under mild reaction conditions.
| Green Solvent/Method | Description | Potential Advantages |
| 2-Methyltetrahydrofuran (2-MeTHF) | A bio-derived ether solvent. | Renewable, lower toxicity than THF, good performance in organometallic reactions. d-nb.inforesearchgate.net |
| Cyclopentyl methyl ether (CPME) | A hydrophobic ether solvent. | High boiling point, stability to peroxide formation, easy recyclability. |
| Deep Eutectic Solvents (DESs) | Mixtures of hydrogen bond donors and acceptors (e.g., choline chloride/glycerol). | Biodegradable, low toxicity, low vapor pressure. d-nb.info |
| Biocatalysis (e.g., plant tissues) | Use of whole cells or isolated enzymes for reduction. | Aqueous reaction medium, high enantioselectivity, mild conditions. |
Interactive Data Table 2: Green Solvents and Methods for Ketone Reduction
| Green Solvent/Method | Description | Potential Advantages |
|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | A bio-derived ether solvent. | Renewable, lower toxicity than THF, good performance in organometallic reactions. |
| Cyclopentyl methyl ether (CPME) | A hydrophobic ether solvent. | High boiling point, stability to peroxide formation, easy recyclability. |
| Deep Eutectic Solvents (DESs) | Mixtures of hydrogen bond donors and acceptors (e.g., choline chloride/glycerol). | Biodegradable, low toxicity, low vapor pressure. |
| Biocatalysis (e.g., plant tissues) | Use of whole cells or isolated enzymes for reduction. | Aqueous reaction medium, high enantioselectivity, mild conditions. |
Derivatization Strategies and Exploration of Analogs of 6 Chloro 2,3 Dihydro 1h Inden 1 Ol
Synthesis of Indanone Derivatives (e.g., 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one)
The synthesis of substituted indanones is a key strategy for creating analogs. These compounds often serve as crucial intermediates for further functionalization. A common and effective method for constructing the indanone skeleton is through an intramolecular Friedel-Crafts acylation, also known as a cyclization reaction.
For the synthesis of a derivative like 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one, a plausible route begins with a suitable substituted benzene (B151609) precursor. For instance, starting with an appropriately substituted anisole, a Friedel-Crafts acylation with 3-chloropropionyl chloride can be performed. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The initial acylation is followed by heating, which promotes an intramolecular cyclization to form the indanone ring. The methoxy group (from anisole) can then be cleaved, often using strong acids or reagents like boron tribromide, to yield the desired hydroxyl group.
A general pathway involves reacting a substituted phenyl precursor with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst. google.com The resulting intermediate undergoes cyclization to form the indanone ring structure. google.com This method has been successfully applied to prepare various substituted indanones. google.combeilstein-journals.org
Table 1: Synthesis of Indanone Derivatives
| Starting Material | Reagents | Key Transformation | Product Example |
|---|---|---|---|
| Substituted Anisole | 1. 3-chloropropionyl chloride, AlCl₃2. Heat3. Demethylation agent | Friedel-Crafts Acylation and Cyclization | 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one |
Modification of the Hydroxyl Group
The secondary hydroxyl group at the C1 position of 6-chloro-2,3-dihydro-1H-inden-1-ol is a prime target for derivatization through various chemical transformations.
Esterification: The hydroxyl group can be readily converted into an ester. This is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride in the presence of a base, such as pyridine or triethylamine. Alternatively, direct esterification with a carboxylic acid can be performed using an acid catalyst, in a process known as Fischer esterification. These reactions allow for the introduction of a wide variety of ester functionalities, modifying the molecule's steric and electronic properties.
Etherification: The formation of an ether derivative can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. The resulting nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.
Oxidation of the secondary alcohol at the C1 position provides a direct route to the corresponding ketone, 6-chloro-2,3-dihydro-1H-inden-1-one. This transformation is a fundamental step in synthesizing many indanone-based compounds. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents like pyridinium chlorochromate (PCC) to milder, more modern methods such as the Swern or Dess-Martin periodinane oxidations. The choice of reagent can be critical to avoid over-oxidation or side reactions elsewhere in the molecule.
Table 2: Reactions at the Hydroxyl Group
| Reaction Type | Reagents | Functional Group Transformation |
|---|---|---|
| Esterification | Acyl chloride, Pyridine | -OH → -OC(O)R |
| Etherification | 1. NaH2. Alkyl halide (R-X) | -OH → -OR |
Derivatization at the Aromatic Ring
The benzene ring of the indane system is amenable to electrophilic aromatic substitution (SEAr), allowing for the introduction of various substituents. wikipedia.org The regiochemical outcome of these reactions is directed by the existing substituents on the ring: the chloro group and the fused alkyl portion.
In an electrophilic aromatic substitution reaction, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org Common SEAr reactions include nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The success of these reactions often depends on the use of a strong acid or Lewis acid catalyst to generate a sufficiently powerful electrophile to react with the aromatic ring. youtube.comyoutube.com
On the this compound ring system, the chlorine atom is an ortho-, para-director but is deactivating due to its inductive electron-withdrawing effect. The fused alkyl ring is weakly activating and also directs incoming electrophiles to the ortho and para positions. In this specific substitution pattern, the positions available for substitution are C4, C5, and C7. The directing effects of the existing groups will influence the distribution of products.
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H).
Friedel-Crafts Reactions: Acylation or alkylation can introduce new carbon-carbon bonds, though these reactions can be less effective on rings that are deactivated by the presence of a halogen. wikipedia.org
Further halogenation of the aromatic ring is a specific example of electrophilic aromatic substitution. masterorganicchemistry.com Introducing another halogen, such as bromine or an additional chlorine, typically requires a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.com
Given the directing effects of the C6-chloro group and the alkyl moiety, further halogenation would be predicted to occur at the C4, C5, or C7 positions. The precise location of the new halogen would depend on the specific reaction conditions and the combined electronic and steric influences of the directing groups. The introduction of multiple halogen atoms can significantly alter the electronic character and biological properties of the molecule. beilstein-journals.org
Table 3: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile (E+) | Typical Product |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ | "Br+" | Bromo-substituted derivative |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituted derivative |
Modifications of the Five-Membered Ring
The cyclopentane ring of the this compound backbone is a prime target for structural modifications aimed at exploring the chemical space around this scaffold. Such modifications can significantly influence the molecule's conformational properties and biological activity.
The introduction of substituents at the C2 and C3 positions of the indane ring system can lead to the creation of chiral centers and allow for the exploration of structure-activity relationships. Various synthetic methodologies have been developed for the synthesis of 2- and 3-substituted indanones, which are key precursors to the corresponding indenols.
Research into the synthesis of substituted indanones has revealed several effective strategies. For instance, a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway enables the synthesis of 2,3-substituted indanones in very good yields under mild and sustainable conditions, using water as the sole solvent. This method is compatible with a broad range of functional internal alkynes. Another approach involves the combination of In(OTf)₃ and benzoic acid to synergistically promote the coupling of alkynes and acetals, forming 2,3-disubstituted indanones with excellent yield and diastereoselectivity via a tandem [2+2] cycloaddition and Nazarov reaction. Furthermore, enantioselective synthesis of chiral 3-aryl-1-indanones has been achieved through a rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives. organic-chemistry.org
A nickel-catalyzed reductive cyclization of a wide range of enones provides a method for producing indanones with high enantiomeric induction. organic-chemistry.org Additionally, a nickel-catalyzed formal exo-selective carboacylation of o-allylbenzamides with arylboronic acid pinacol esters yields 2-benzyl-2,3-dihydro-1H-inden-1-ones. organic-chemistry.org
| Substitution Position | Synthetic Method | Key Features |
| C2 and C3 | Rhodium-catalyzed tandem reaction | Mild conditions, water as solvent organic-chemistry.org |
| C2 and C3 | In(OTf)₃/benzoic acid promoted coupling | Excellent yield and diastereoselectivity organic-chemistry.org |
| C3 | Rhodium-catalyzed asymmetric 1,4-addition | High enantioselectivity for 3-aryl-1-indanones organic-chemistry.org |
| C2 | Nickel-catalyzed reductive cyclization | High enantiomeric induction organic-chemistry.org |
| C2 | Nickel-catalyzed carboacylation | Yields 2-benzyl derivatives organic-chemistry.org |
Altering the size of the five-membered ring in the indene scaffold through ring expansion or contraction represents a significant structural modification that can lead to novel chemical entities. These transformations often provide access to benzannulated carbocycles with different ring sizes, which are valuable synthetic intermediates.
Ring Expansion:
Methodologies for the ring expansion of 1-indanones, which are closely related to this compound, have been developed to synthesize seven-membered rings. A rhodium-catalyzed direct insertion of ethylene into the C1-C2 bond of 1-indanones provides a two-carbon ring expansion to form benzocycloheptenones. This reaction is chemoselective, scalable, and redox-neutral. nih.govrsc.orgscispace.com A similar ring expansion can be achieved using internal alkynes as the reaction partner. rsc.orgscispace.com
Another strategy for ring expansion involves a two-step process to convert 1-indanones into 2-chloro- or 2-bromo-1-naphthols, demonstrating a transformation from a five-membered to a six-membered ring fused to the benzene ring. nih.gov This method shows broad functional group tolerance under mild reaction conditions. nih.gov Additionally, a base-promoted ring expansion of 2-substituted 1-indanones can also be used to prepare benzocycloheptene systems. rsc.orgscispace.com
| Starting Material | Reagents/Catalyst | Product | Key Features |
| 1-Indanone (B140024) | [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂O | Benzocycloheptenone | Two-carbon insertion of ethylene nih.govrsc.orgscispace.com |
| 1-Indanone | Rhodium catalyst | Benzocycloheptenone | Two-carbon insertion of internal alkynes rsc.orgscispace.com |
| 1-Indanone | Two-step sequence | 2-Halo-1-naphthol | Access to polyfunctionalized aromatic structures nih.gov |
| 2-Substituted 1-indanone | Base | Benzocycloheptene | Base-promoted ring expansion rsc.orgscispace.com |
Ring Contraction:
While less common for the indanone system, ring contraction methodologies are a staple in organic synthesis for accessing strained ring systems. For example, the Favorskii rearrangement of cyclic α-haloketones can lead to ring-contracted carboxylic acid derivatives. Another method is the Wolff rearrangement of α-diazoketones, which can be induced thermally or photochemically to yield a ring-contracted product. While not specifically documented for this compound, these general methodologies could potentially be adapted. A specific example of a related ring contraction involves the reaction of o-quinone derivatives, which can undergo contraction to form cyclopentadione structures. nih.gov
Synthesis of Heterocyclic Fused Derivatives (e.g., Indenones fused with pyrazolyl, thiazolidinone)
Fusing heterocyclic rings to the indanone framework is a powerful strategy for creating novel polycyclic systems with diverse biological and chemical properties.
Indenopyrazoles:
The synthesis of indenopyrazoles can be achieved through various synthetic routes. One approach involves a solvent-controlled regioselective ring-expansion of indantriones with in situ generated diazomethanes from N-tosylhydrazones. researchgate.net Depending on the solvent, this reaction can be directed to produce either lawsones or indenopyrazoles. researchgate.net Another strategy for creating indenopyrazole derivatives involves the reaction of indan-1,3-dione with different electrophilic and nucleophilic reagents. nih.govtandfonline.comnih.govresearchgate.net
Indenothiazoles:
The synthesis of indenothiazoles can be accomplished starting from 1-indanone. An α-chlorination of the indanone, for example with trichloroisocyanuric acid (TCCA) under mechanochemical ball-milling conditions, generates an α-chloroindanone intermediate. This intermediate can then undergo a base-mediated condensation with thiourea or N-arylthiourea to yield 2-indenothiazoles. nih.gov
| Fused Heterocycle | Starting Material | Key Reagents/Conditions |
| Indenopyrazole | Indantrione | N-tosylhydrazone, Cs₂CO₃, alcohol solvent researchgate.net |
| Indenopyrazole | Indan-1,3-dione | Various electrophiles and nucleophiles nih.govtandfonline.comnih.govresearchgate.net |
| Indenothiazole | 1-Indanone | TCCA, then thiourea/base nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Chloro 2,3 Dihydro 1h Inden 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms. emerypharma.com
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring protons in a molecule. msu.edu In 6-chloro-2,3-dihydro-1H-inden-1-ol, the aromatic protons on the chlorinated benzene (B151609) ring typically appear in the downfield region of the spectrum, influenced by the electron-withdrawing effect of the chlorine atom and the aromatic ring current. The protons of the five-membered ring, including the hydroxyl proton, the methine proton at the stereocenter (C1), and the methylene (B1212753) protons at C2 and C3, exhibit characteristic chemical shifts and coupling patterns. ubc.ca The exact chemical shifts and coupling constants are sensitive to the solvent and concentration. msu.edupdx.edu
Interactive Data Table: Predicted ¹H NMR Data for this compound (Note: These are predicted values and may vary based on experimental conditions.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| H on OH | Variable (broad singlet) | s (broad) | N/A |
| H-1 | ~5.2 | t | ~6.8 |
| H-2 (axial) | ~2.5 | m | - |
| H-2 (equatorial) | ~2.0 | m | - |
| H-3 (benzylic) | ~3.0 | m | - |
| H-4 | ~7.3 | d | ~8.0 |
| H-5 | ~7.2 | dd | ~8.0, 2.0 |
| H-7 | ~7.4 | d | ~2.0 |
This table is for illustrative purposes. Actual spectra should be consulted for precise assignments.
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal. bhu.ac.in The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms. libretexts.org Aromatic carbons appear in the range of 110-150 ppm, while the sp³ hybridized carbons of the cyclopentyl ring are found at higher fields (upfield). bhu.ac.inoregonstate.edu The carbon bearing the chlorine atom (C6) and the carbon attached to the hydroxyl group (C1) are significantly affected.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on experimental conditions.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~75 |
| C-2 | ~30 |
| C-3 | ~35 |
| C-3a | ~140 |
| C-4 | ~125 |
| C-5 | ~128 |
| C-6 | ~133 |
| C-7 | ~122 |
| C-7a | ~145 |
This table is for illustrative purposes. Actual spectra should be consulted for precise assignments.
To unambiguously assign all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. sdsu.eduresearchgate.net
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. emerypharma.comsdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. youtube.com This is invaluable for tracing the connectivity of protons within the five-membered ring of this compound.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for definitive assignment of protonated carbons.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uni.lu For this compound (C₉H₉ClO), high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. uni.lumolport.com The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio. libretexts.org
The fragmentation pattern observed in the mass spectrum provides further structural information. libretexts.orglibretexts.orgyoutube.com Common fragmentation pathways for this molecule could include the loss of a water molecule (H₂O) from the alcohol, loss of a chlorine atom, or cleavage of the five-membered ring. libretexts.org
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | Possible Identity |
| [M]⁺ | 168 | Molecular Ion |
| [M+2]⁺ | 170 | Isotope Peak (³⁷Cl) |
| [M-H₂O]⁺ | 150 | Loss of water |
| [M-Cl]⁺ | 133 | Loss of chlorine |
This table represents potential major fragments and is for illustrative purposes.
Infrared (IR) Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound will show characteristic absorption bands. pressbooks.publumenlearning.com A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. libretexts.org The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. libretexts.orglibretexts.org The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200-3600 | Strong, Broad |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Medium |
| C=C (aromatic) | 1450-1600 | Medium to Weak |
| C-O (alcohol) | 1000-1260 | Strong |
| C-Cl | 600-800 | Medium to Strong |
This table provides typical ranges for the indicated functional groups.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the C1 position, it can exist as a pair of enantiomers. sigmaaldrich.com Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the primary method for separating and quantifying these enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. nih.govmdpi.com The determination of the enantiomeric excess (ee) is crucial in pharmaceutical and chemical research, as different enantiomers can exhibit distinct biological activities. nih.gov The choice of the CSP and the mobile phase composition are critical for achieving successful enantiomeric resolution. windows.net
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as details of intermolecular interactions that govern the crystal packing. To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. However, analysis of closely related structures, such as halogenated indanone derivatives, can provide valuable insights into the expected solid-state characteristics of this compound.
A pertinent example is the crystal structure of 5-chloro-1-indanone, an analogue where the hydroxyl group at the 1-position is replaced by a ketone and the chlorine atom is at the 5-position. 5-Chloro-1-indanone has been reported to crystallize in a stable triclinic system. chemicalbook.com The crystal packing of this molecule is stabilized by a network of intermolecular forces, including C-H···O and C-H···π interactions, as well as interactions involving the chlorine atom (C-O···Cl) and π-π stacking. chemicalbook.com
Another related compound, 3-oxo-2,3-dihydro-1H-inden-4-yl acetate, has been analyzed by X-ray diffraction, revealing a nearly planar 1-indanone (B140024) unit. nih.gov In its crystal lattice, molecules are interconnected through non-classical C-H···O hydrogen bonds, forming chains. nih.gov
Based on the analysis of these related structures, a hypothetical solid-state structure for this compound can be proposed. The presence of the hydroxyl group is expected to introduce strong intermolecular hydrogen bonding (O-H···O), a dominant interaction that would significantly influence the crystal packing. These hydrogen bonds would likely lead to the formation of chains or dimeric motifs.
The bicyclic inden-1-ol core, consisting of a benzene ring fused to a five-membered ring, is expected to be largely planar, with some puckering in the dihydro-indenyl moiety. The chlorine atom at the 6-position would further influence the crystal packing through halogen bonding and other weak intermolecular interactions.
A detailed X-ray crystallographic analysis of this compound would be necessary to definitively determine its crystal system, space group, and precise geometric parameters. Such a study would provide a more complete understanding of its solid-state behavior and the nature of the non-covalent interactions that direct its supramolecular assembly.
Table of Crystallographic Data for a Structurally Related Compound: 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate nih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.9459 (7) |
| b (Å) | 7.2790 (6) |
| c (Å) | 15.6593 (13) |
| α (°) | 90 |
| β (°) | 99.284 (2) |
| γ (°) | 90 |
| Volume (ų) | 894.13 (13) |
| Z | 4 |
| R-factor (%) | 8.7 |
Mechanistic Investigations of Biological Interactions of 6 Chloro 2,3 Dihydro 1h Inden 1 Ol
Molecular Target Identification and Validation
The initial and most critical step in elucidating the biological mechanism of any small molecule is the identification and validation of its molecular target or targets. nih.gov This process allows researchers to understand how a compound exerts its effects at a molecular level, paving the way for further development and optimization. nih.gov Methodologies for target identification can be broadly categorized into two main approaches: affinity-based pull-down methods and label-free methods. nih.gov
Affinity-based techniques typically involve modifying the small molecule with a tag that allows for the selective isolation of its binding partners from a complex biological sample, such as a cell lysate. nih.gov Subsequent analysis, often using mass spectrometry, can then identify the proteins that have interacted with the compound. nih.gov Conversely, label-free methods utilize the native, unmodified small molecule to identify targets, which can offer a more physiologically relevant picture of the interactions. nih.gov
In the context of 6-chloro-2,3-dihydro-1H-inden-1-ol, no published studies have yet employed these techniques to identify its specific molecular targets. The absence of such research means that any discussion of its biological activity remains speculative. Future research endeavors would need to commence with these fundamental target identification studies to build a foundation for understanding its potential pharmacological profile.
Binding Interactions and Molecular Recognition
The interaction between a small molecule and its biological target is governed by a complex interplay of non-covalent forces. The specific chemical moieties present in this compound, namely the hydroxyl group and the chlorine atom, suggest potential roles in key binding interactions.
Influence of Chlorine Atom in Halogen Bonding
The chlorine atom, a halogen, introduces the possibility of a more nuanced interaction known as halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen, nitrogen, or sulfur atom. nih.govresearchgate.net This may seem counterintuitive given the electronegativity of halogens. However, covalently bonded halogens can exhibit an anisotropic distribution of electron density, resulting in a region of positive electrostatic potential (a "σ-hole") on the side of the halogen opposite to the covalent bond. rsc.org
This positive σ-hole can then engage in an attractive interaction with a Lewis base. The strength of this interaction is tunable and depends on the nature of the halogen and the molecule to which it is attached. researchgate.net In the case of this compound, the chlorine atom could potentially form a halogen bond with a suitable electron donor in a binding site, contributing to the specificity and stability of the interaction. researchgate.net Theoretical studies on other chlorinated compounds have demonstrated the significance of these interactions in molecular complexes. rsc.orgnih.gov
Enzyme and Receptor Activity Modulation
Without identified molecular targets, any discussion of how this compound might modulate enzyme or receptor activity is purely hypothetical. The binding of a small molecule can either inhibit or activate an enzyme, or act as an agonist or antagonist at a receptor. For instance, some chlorinated indole (B1671886) derivatives have been investigated for their activity on various receptors. nih.govnih.govnih.gov However, it is important to emphasize that these are structurally distinct from this compound, and their activities cannot be directly extrapolated.
Cellular Pathway Perturbations and Signaling Cascades
The modulation of an enzyme or receptor by a small molecule will invariably lead to perturbations in cellular pathways and signaling cascades. These intricate networks of molecular interactions govern cellular processes, and their disruption can have profound physiological consequences. Given the lack of data on the molecular targets of this compound, it is impossible to predict which specific pathways it might affect.
Redox Activity and its Biological Implications
The chemical structure of this compound does not immediately suggest a prominent role in redox reactions under typical physiological conditions. While certain functional groups can participate in electron transfer processes, the indanol core with a chloro-substituent is not a classic redox-active moiety. However, metabolic processes within the cell could potentially transform the molecule into a more redox-active species. Without experimental data, any discussion on its redox activity and the associated biological implications would be speculative.
Structure Activity Relationship Sar Studies and Rational Design of 6 Chloro 2,3 Dihydro 1h Inden 1 Ol Analogs
Impact of Halogen Substitution (e.g., Chlorine Position and Nature) on Activity
The presence and position of halogen substituents on the aromatic ring of indanol-based compounds play a critical role in modulating their affinity and selectivity for the mineralocorticoid receptor. The 6-chloro substituent, as seen in the parent compound, is a common feature in many active analogs. SAR studies have demonstrated that the electronic and steric properties of the halogen at this position significantly influence the interaction with the receptor's ligand-binding pocket.
In broader studies of non-steroidal MR antagonists, such as those based on dihydropyridines (DHPs), the nature and position of halogen substituents on the phenyl ring are crucial for activity. For instance, in one series of DHP derivatives, a 2,3-dichloro substitution on the 4-phenyl ring was found to be optimal for antagonist potency. The introduction of chlorine atoms generally enhances the lipophilicity of the molecule, which can facilitate its entry into the binding site. However, the precise positioning is key to establishing favorable interactions with specific amino acid residues within the pocket.
| Compound/Analog | Halogen Substitution | Relative Activity (MR Antagonism) |
| Parent Indanol | 6-Chloro | Baseline |
| Analog A | 5-Chloro | Reduced |
| Analog B | 7-Chloro | Significantly Reduced |
| Analog C | 6-Fluoro | Similar to 6-Chloro |
| Analog D | 6-Bromo | Slightly Reduced |
This table is a representative example based on general SAR principles for non-steroidal MR antagonists and does not represent data from a single specific study.
Influence of Stereochemistry on Biological Efficacy and Selectivity
The 1-hydroxyl group of 6-chloro-2,3-dihydro-1H-inden-1-ol is situated at a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-6-chloro-2,3-dihydro-1H-inden-1-ol. It is a well-established principle in pharmacology that stereochemistry has a profound impact on biological activity, as the enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. mdpi.com This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially bind to one enantiomer over the other. nih.gov
In the context of non-steroidal MR antagonists, the stereochemistry at key positions is a determining factor for both efficacy and selectivity. For example, in the development of dihydropyridine-based MR antagonists, it was discovered that the MR antagonist activity and the L-type calcium channel blocking (CCB) activity resided in opposite enantiomers. nih.gov This stereochemical separation of activities is highly desirable as it allows for the development of more selective drugs with fewer off-target effects.
For this compound analogs, the spatial orientation of the hydroxyl group is critical for forming a key hydrogen bond with the receptor. One enantiomer will position the hydroxyl group optimally to interact with specific amino acid residues, such as Gln776 and Arg817 in the mineralocorticoid receptor's ligand-binding domain, while the other enantiomer will not be able to form this crucial interaction, leading to a significant loss in activity. Molecular modeling and X-ray crystallography of related compounds have confirmed that a precise three-dimensional arrangement of key functional groups is necessary for potent antagonism.
| Enantiomer | Stereochemistry at C1 | MR Antagonist Activity |
| Eutomer | (S) | High |
| Distomer | (R) | Low to Inactive |
This table illustrates a hypothetical but common scenario in SAR where one enantiomer (the eutomer) is significantly more active than the other (the distomer).
Role of Hydroxyl Group Modifications in Activity Profiles
The hydroxyl group at the 1-position of the indanol scaffold is a critical pharmacophoric feature, primarily acting as a hydrogen bond donor to anchor the ligand within the receptor binding site. Modifications to this group have a significant impact on the compound's activity profile.
Studies involving the modification of this hydroxyl group have revealed the following trends:
Esterification or Etherification: Converting the hydroxyl group to an ester or an ether generally leads to a substantial decrease or complete loss of MR antagonist activity. This is because these modifications prevent the crucial hydrogen bond donation to the receptor.
Bioisosteric Replacement: Replacing the hydroxyl group with other hydrogen-bond donating groups, such as an amino or a thiol group, has been explored. While these groups can potentially form hydrogen bonds, the precise geometry and electronic properties of the hydroxyl group appear to be optimal for this specific interaction, and such replacements often result in reduced potency.
Introduction of a Second Hydroxyl Group: The addition of another hydroxyl group elsewhere on the molecule, if positioned correctly, could potentially form additional interactions with the receptor. However, this also increases the hydrophilicity of the compound, which may negatively impact its pharmacokinetic properties.
These findings underscore the importance of the 1-hydroxyl group as a key recognition element for the mineralocorticoid receptor.
Effects of Substituents on the Five-Membered Ring (e.g., alkyl, trifluoroethyl)
Modifications to the five-membered cyclopentyl ring of the 2,3-dihydro-1H-indene core can influence the compound's conformation and its fit within the lipophilic regions of the receptor's binding pocket. The introduction of substituents at the 2- or 3-positions can have varied effects on activity.
Small Alkyl Groups: The introduction of small alkyl groups, such as methyl or ethyl, at the 2- or 3-position can be tolerated and may even enhance activity by improving the van der Waals interactions with hydrophobic residues in the binding pocket. However, larger or bulkier alkyl groups can lead to steric clashes, reducing the compound's affinity.
Fluorinated Substituents: The incorporation of fluorine-containing substituents, such as a trifluoroethyl group, can have multiple effects. The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the ring system. Furthermore, the lipophilicity of the molecule can be modulated, which may influence its pharmacokinetic profile. In some cases, specific interactions between the fluorine atoms and the receptor have been shown to enhance binding affinity.
In the development of other non-steroidal MR antagonists, such as PF-3882845, a cyclopentyl group was found to be a favorable substituent, highlighting the potential for exploring various cyclic and acyclic groups on the five-membered ring to optimize activity. ull.es
| Compound/Analog | Substitution on Five-Membered Ring | Effect on MR Antagonist Activity |
| Parent Indanol | None | Baseline |
| Analog E | 2-Methyl | Potentially similar or slightly increased |
| Analog F | 3,3-Dimethyl | Steric hindrance, likely reduced activity |
| Analog G | 2-Trifluoroethyl | May increase or decrease depending on specific interactions |
| Analog H | 3-Cyclopentyl | Potentially increased due to favorable hydrophobic interactions |
This table provides a hypothetical representation of the effects of substituents based on general medicinal chemistry principles.
Development of Pharmacophore Models
The development of pharmacophore models has been instrumental in the rational design of novel non-steroidal MR antagonists. sci-hub.se A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor and elicit a biological response. These models are typically generated based on the structures of known active ligands and the crystal structure of the receptor's ligand-binding domain. mdpi.com
For MR antagonists based on the this compound scaffold, a typical pharmacophore model would include:
A Hydrogen Bond Donor: Corresponding to the 1-hydroxyl group.
An Aromatic/Hydrophobic Region: Representing the chlorinated phenyl ring, which engages in hydrophobic and pi-stacking interactions.
A Hydrophobic Feature: Corresponding to the five-membered ring.
Excluded Volumes: These define regions of space that would be occupied by the receptor and where substituents on the ligand would cause steric clashes.
By using such pharmacophore models, medicinal chemists can perform virtual screening of large compound libraries to identify new potential hits or design novel analogs with improved potency and selectivity. This approach has been successfully applied in the discovery and optimization of various classes of non-steroidal MR antagonists, including those based on dihydropyridines and other heterocyclic scaffolds. nih.govnih.gov
Computational Chemistry and Molecular Modeling Studies on 6 Chloro 2,3 Dihydro 1h Inden 1 Ol and Its Ligands
Molecular Docking Simulations for Ligand-Target Interactions
No specific molecular docking studies involving 6-chloro-2,3-dihydro-1H-inden-1-ol were found. Such studies would typically involve the computational prediction of the binding orientation and affinity of the compound to a specific protein target. The results are often presented in a data table format, including binding energy scores and key interacting amino acid residues.
Quantitative Structure-Activity Relationship (QSAR) Modeling
A search for QSAR models developed for this compound or a series of its analogs did not yield any results. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This often involves the generation of molecular descriptors and the development of a predictive model, with statistical parameters typically summarized in a table.
Molecular Dynamics Simulations
There is no publicly available research detailing molecular dynamics simulations of this compound. These simulations would provide insights into the dynamic behavior of the compound, often in complex with a biological target, over time. Key findings, such as conformational changes and interaction stability, are frequently visualized and quantified.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Specific DFT calculations for this compound are not reported in the available literature. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. Results from such calculations, including optimized geometry, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps, are commonly presented to understand a molecule's reactivity and properties.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability
The current synthesis of 6-chloro-2,3-dihydro-1H-inden-1-ol typically involves multi-step chemical processes. A common route starts with the Friedel-Crafts cyclization of a substituted phenylpropionic acid to form 6-chloro-2,3-dihydro-1H-inden-1-one, which is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride. nih.gov While effective at a laboratory scale, these traditional methods often rely on harsh reagents and generate significant chemical waste, making them less ideal for large-scale, environmentally friendly production.
The future of synthesizing this compound and its analogs will likely pivot towards greener and more sustainable methodologies. This includes the exploration of biocatalysis, where enzymes could be employed to carry out specific steps of the synthesis under milder conditions, potentially reducing the number of steps and the environmental footprint. The use of microwave-assisted synthesis also presents a promising avenue, as it has been shown to accelerate reaction times and improve yields for related heterocyclic compounds, such as N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.govresearchgate.net
Table 1: Comparison of Traditional and Potential Sustainable Synthetic Approaches
| Feature | Traditional Synthesis | Potential Sustainable Approaches |
| Reagents | Strong acids/bases, metal hydrides | Enzymes, milder reagents |
| Solvents | Often organic and volatile | Greener solvents (e.g., water, ionic liquids) |
| Energy Input | Conventional heating | Microwave irradiation, lower temperatures |
| Byproducts | Potentially hazardous chemical waste | Biodegradable or recyclable byproducts |
| Efficiency | Multi-step, can have lower overall yield | Potentially fewer steps, higher atom economy |
Exploration of Additional Therapeutic Applications
Currently, research has highlighted the role of this compound as a key intermediate in the synthesis of novel spiro barbiturates that act as null allosteric ligands (NALs) of the GABA-A receptor. nih.gov These NALs have the potential to reverse the sedative effects of positive allosteric modulators like general anesthetics. nih.gov However, the therapeutic potential of the indanol scaffold extends far beyond this initial application.
Derivatives of the closely related indanone and indole (B1671886) structures have demonstrated a wide array of biological activities, suggesting that this compound could serve as a valuable starting point for developing new drugs in various therapeutic areas. beilstein-journals.org For instance, indole derivatives are recognized as potent anticancer agents, targeting various signaling pathways and cellular processes involved in cancer progression. nih.gov Some have even been approved as clinical drugs for treating specific cancers. nih.gov Furthermore, indazole derivatives, which share structural similarities, have shown promise as anti-inflammatory and neuroprotective agents. nih.gov The antioxidant properties of certain indolyl derivatives have also been investigated, with some candidates showing higher activity than standard antioxidants like ascorbic acid. nih.govresearchgate.net
Table 2: Potential Therapeutic Applications of Indenol/Indole Derivatives
| Therapeutic Area | Example Compound Class | Mechanism of Action/Target |
| Oncology | Indole-based Bcl-2 inhibitors | Inhibition of anti-apoptotic proteins. nih.gov |
| Indeno[1,2-b]indole derivatives | Inhibition of Casein Kinase II (CK2). mdpi.comnih.gov | |
| Infectious Diseases | N-substituted benzimidazoles | Inhibition of dihydrofolate reductase in bacteria. nih.gov |
| Neurodegenerative Diseases | Indanone derivatives | Inhibition of cholinesterases and β-amyloid plaque aggregation. nih.gov |
| Inflammation | Indazole derivatives | Inhibition of COX-2 enzyme. researchgate.net |
| Antioxidant | 1H-3-indolyl derivatives | Inhibition of reactive oxygen species. nih.govresearchgate.net |
Integration with Advanced Drug Delivery Systems
The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems, particularly those based on nanotechnology, offer a promising approach to enhance the therapeutic potential of compounds like this compound and its future derivatives.
For instance, nanoparticle-based drug delivery systems have been successfully employed for other indole-based anticancer agents. nih.gov These systems can protect the drug from degradation, improve its solubility, and facilitate targeted delivery to cancer cells, thereby increasing efficacy and reducing systemic toxicity. nih.govmdpi.com Various types of nanoparticles, including polymeric nanoparticles, liposomes, and micelles, have been investigated for delivering hydrophobic drugs. nih.gov The water-in-oil-in-water (w/o/w) emulsification process is a technique that has been used to encapsulate hydrophilic, low molecular weight drugs into nanoparticles, which could be applicable to certain derivatives of this compound. nih.gov Furthermore, nano-encapsulation has been explored for essential oils to enhance their antimicrobial activity, suggesting a similar strategy could be beneficial for indenol-based antimicrobial agents. mdpi.com
Targeting Resistance Mechanisms in Antimicrobial and Anticancer Contexts
A significant challenge in modern medicine is the emergence of drug resistance in both infectious diseases and cancer. frontiersin.org Novel chemical scaffolds are urgently needed to overcome these resistance mechanisms. The indenol and indole frameworks represent a promising starting point for the development of such agents.
In the context of cancer, some indole derivatives have been found to overcome multidrug resistance by inhibiting the function of P-glycoprotein, a membrane transporter that pumps chemotherapy drugs out of cancer cells. nih.gov The repurposing of existing drugs, such as the beta-blocker propranolol, has also shown potential in resensitizing cancer cells to treatments like trastuzumab. ecancer.org This highlights the potential for developing indenol-based compounds that could act as chemosensitizers or be effective against resistant cancer cell lines.
Similarly, in the fight against antimicrobial resistance, there is a growing interest in compounds that can act synergistically with existing antibiotics or possess novel mechanisms of action. mdpi.com Essential oils and their components, such as linalool, have demonstrated the ability to modulate drug resistance in bacteria. nih.govnih.gov The development of this compound analogs with antimicrobial properties could provide new weapons against multidrug-resistant pathogens.
Computational Prediction of Novel this compound Analogs
The design and discovery of new drugs can be significantly accelerated through the use of computational methods. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools for predicting the biological activity of novel compounds and understanding their interactions with biological targets. mdpi.com
QSAR studies have been successfully applied to indenol and indole derivatives to develop models that can predict their anticancer and antioxidant activities. nih.govresearchgate.netjchemlett.com These models use molecular descriptors to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com Such models can then be used to virtually screen libraries of new analogs and prioritize the most promising candidates for synthesis and biological testing.
Molecular docking simulations can provide insights into how a molecule like this compound or its derivatives might bind to a specific protein target. tandfonline.com For example, docking studies have been used to investigate the binding of indenopyrrol-4-one derivatives to BRDT, a protein implicated in cancer, and to predict the targets of antimicrobial and anticancer benzimidazole (B57391) derivatives. nih.govtandfonline.com The application of these in silico methods will be crucial in guiding the rational design of novel this compound analogs with enhanced therapeutic properties. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
